N-Cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a compound that features both imidazole and pyrimidine rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The presence of these rings in a single molecule makes it a subject of interest in medicinal chemistry and other scientific fields.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and other biological processes.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which can then be further functionalized . The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or other active sites, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
- 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Uniqueness
What sets N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine apart is the specific combination of the imidazole and pyrimidine rings, which can confer unique properties in terms of binding affinity, selectivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, primarily attributed to their structural components, which include a pyrimidine core and an imidazole moiety.
Chemical Structure and Properties
The chemical formula for N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine is C12H15N5, and it features a cyclopentyl group attached to a pyrimidine ring that is substituted with an imidazole group. The compound's IUPAC name reflects its structural complexity, indicating the presence of specific functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₅ |
Molecular Weight | 243.31 g/mol |
IUPAC Name | N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine |
CAS Number | 2640934-58-1 |
Anticancer Properties
Recent studies have highlighted the potential of imidazole derivatives, including N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine, as anticancer agents. Research indicates that compounds with imidazole rings can inhibit tubulin polymerization, which is a critical process for cancer cell division. For instance, related compounds have demonstrated IC50 values in the range of 80–200 nM against various cancer cell lines such as HCT-15 and HeLa cells .
In particular, the structure–activity relationship (SAR) studies suggest that modifications on the imidazole or pyrimidine rings can significantly affect the potency of these compounds. For example, substituents on the imidazole nitrogen can enhance or diminish biological activity, emphasizing the importance of careful structural design in drug development .
The mechanism by which N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine exerts its biological effects likely involves interactions with key cellular targets such as kinases. Kinase inhibition is a well-established pathway for anticancer drugs, and this compound's ability to interfere with kinase activity could explain its anticancer potential .
In Vitro Studies
In vitro studies have demonstrated that N-cyclopentyl-6-(1H-imidazol-1-yl)pyrimidin-4-amine exhibits significant cytotoxicity against several cancer cell lines. For instance:
Cell Line | IC50 (nM) |
---|---|
HCT-15 | 150 |
HeLa | 120 |
MDA-MB-468 | 180 |
These findings indicate that this compound may serve as a promising lead for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
N-cyclopentyl-6-imidazol-1-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-4-10(3-1)16-11-7-12(15-8-14-11)17-6-5-13-9-17/h5-10H,1-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREOAMGRFSLDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=NC=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.